Selectivity Profile: Tolimidone vs. Src Family Kinases
Tolimidone (MLR-1023) acts as a selective allosteric activator of Lyn kinase with an EC50 of 63 nM [1]. In a broad kinase screen of 47 kinases, Tolimidone displayed no significant activity against other Src family kinases, including Fyn, Lck, and Src kinase . This high degree of selectivity is in stark contrast to common Src family inhibitors like Dasatinib or Bosutinib, which are pan-kinase inhibitors with activity across multiple Src and Abl kinases . This selectivity is a critical procurement factor for researchers needing to isolate Lyn-specific signaling pathways.
| Evidence Dimension | Kinase Selectivity |
|---|---|
| Target Compound Data | EC50 = 63 nM (Lyn); No significant activity vs. 47 other kinases including Fyn, Lck, Src |
| Comparator Or Baseline | Dasatinib, Bosutinib (representative Src family inhibitors): Pan-kinase activity; Dasatinib inhibits Abl, c-Kit, Src, Lck, Yes, Fyn |
| Quantified Difference | Tolimidone is a selective Lyn *activator* with no off-target activity in a 47-kinase panel; Comparators are pan-Src *inhibitors* with multiple off-targets |
| Conditions | In vitro kinase activity assays |
Why This Matters
Procurement of a selective tool compound ensures experimental outcomes can be confidently linked to Lyn kinase activation, unlike pan-inhibitors which would confound results.
- [1] Saporito MS, Ochman AR, Lipinski CA, Handler JA, Reaume AG. MLR-1023 is a potent and selective allosteric activator of Lyn kinase in vitro that improves glucose tolerance in vivo. J Pharmacol Exp Ther. 2012 Jul;342(1):15-22. View Source
